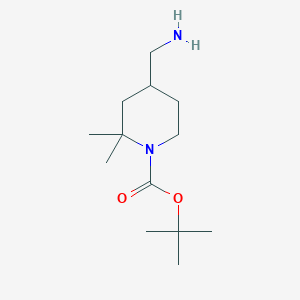

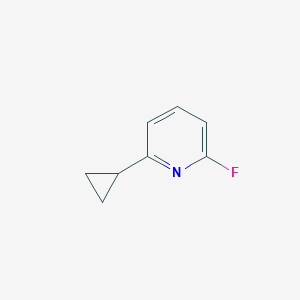

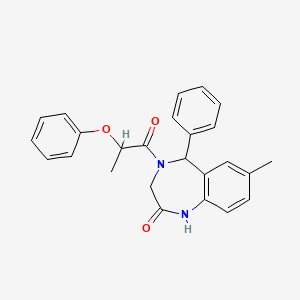

![molecular formula C13H13ClF3N3O3 B2529380 Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339105-98-5](/img/structure/B2529380.png)

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate," is a complex molecule that appears to be related to various pyrazole and isoxazole derivatives. These derivatives have been synthesized and studied for their potential applications in medicinal chemistry and agriculture due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and acetylated to produce various acetylated products, which were studied using techniques like HPLC and NMR . Similarly, reactions of ethyl 3-[(dimethylamino)methylidene]pyruvate with hydrazine derivatives led to the regioselective synthesis of ethyl pyrazolecarboxylates . Moreover, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates were used to generate imidazopyrimidine and aminoindole derivatives through intramolecular cyclization .

Molecular Structure Analysis

The molecular structures of these compounds were elucidated using various spectroscopic methods and, in some cases, X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic crystal system . The structural details provide insights into the molecular interactions and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions such as acetylation, cyclocondensation, and cross-coupling. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce pyrazolo[3,4-b]pyridin-3-ones . Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were employed in Pd-catalyzed cross-coupling reactions to synthesize condensed pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are determined by their functional groups and molecular structure. The presence of substituents like trifluoromethyl groups and the isoxazole ring can influence these properties significantly. The compounds exhibit a range of biological activities, including fungicidal and plant growth regulation activities, which are likely related to their chemical properties .

科学的研究の応用

Chemical Synthesis

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, was synthesized via condensation, followed by chloridization and condensation with aqueous hydrazine. It showed unique reactivity for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, with potential applications as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, another related compound, was used in cyclocondensation reactions to create ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which have potential applications in synthetic chemistry (Lebedˈ et al., 2012).

Potential Industrial Applications

Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound structurally similar to the requested chemical, was synthesized as an important intermediate for a new insecticide, chlorantraniliprole. This indicates its potential industrial application in the synthesis of insecticides (Zhi-li, 2007).

Synthesis of Related Compounds

The synthesis of related compounds, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, demonstrates the versatility of similar chemical structures in producing a variety of compounds with potential applications in medicinal chemistry and drug development (Mohamed, 2021).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been found to participate in various biological activities

Result of Action

Similar compounds have been found to exhibit various biological activities . More research is needed to understand the specific effects of this compound.

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds

特性

IUPAC Name |

ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O3/c1-2-22-12(21)10-4-8(23-20-10)6-19-11-9(14)3-7(5-18-11)13(15,16)17/h3,5,8H,2,4,6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKRQPAIKLFNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

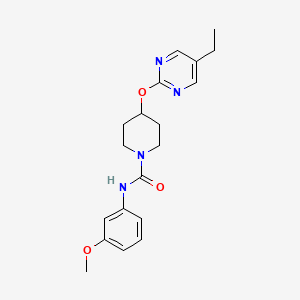

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

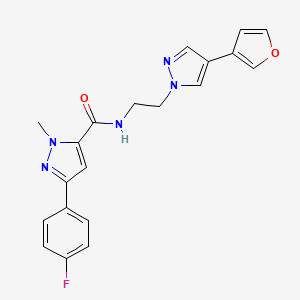

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)

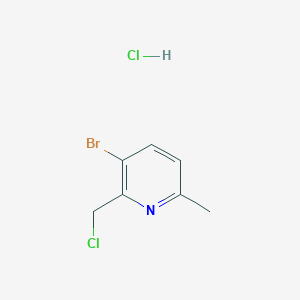

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)